Ethyl (4-methoxybenzyl)carbamate
Description
Significance of Carbamate (B1207046) Derivatives in Contemporary Chemical Research
Carbamate derivatives are a pivotal class of organic compounds that feature prominently in numerous areas of chemical science. nih.govacs.orgresearchgate.net Their versatility is evident in their wide range of applications, from industrial materials to key components in the synthesis of complex molecules. nih.govacs.org
In the realm of medicinal chemistry and drug design, carbamates have garnered significant attention. nih.govresearchgate.net They are recognized for their chemical stability, ability to cross cell membranes, and their structural resemblance to peptide bonds. nih.govacs.orgnih.gov This has led to their use as peptide bond surrogates in the development of peptidomimetics, which can confer metabolic stability to peptide-based drugs. nih.govacs.org Furthermore, the carbamate moiety is a structural component in a variety of approved drugs for treating a range of diseases. nih.govresearchgate.net
Carbamates also serve a crucial function in organic synthesis as protecting groups for amines. nih.govnih.gov The stability of the carbamate group under various reaction conditions makes it an ideal choice for temporarily masking the reactivity of amine functionalities during multi-step synthetic sequences. nih.gov The ability of the carbamate group to participate in hydrogen bonding and to influence the conformational properties of a molecule further adds to its significance in the design of molecules with specific biological activities. nih.govacs.org
Overview of (4-Methoxybenzyl)carbamate Scaffolds in Advanced Organic Synthesis
The (4-Methoxybenzyl)carbamate scaffold incorporates the 4-methoxybenzyl (PMB) group, a well-established protecting group in organic synthesis. nih.govnih.gov The PMB group is often used to protect alcohols and carboxylic acids due to its stability under a range of conditions and the multiple methods available for its selective removal. nih.gov
In the context of carbamates, the 4-methoxybenzyl group attached to the nitrogen atom provides a stable yet cleavable N-protecting group. The electronic properties of the methoxy-substituted benzene (B151609) ring can influence the reactivity and stability of the carbamate linkage. Research has demonstrated the utility of related 4-methoxybenzyl-containing structures in the synthesis of various organic molecules, including amides and pyrazole (B372694) derivatives. nih.govnih.gov For instance, N-(4-methoxybenzyl)amides have been synthesized and investigated for their biological activities. nih.gov The synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives highlights the role of the 4-methoxybenzyl group in constructing complex heterocyclic systems. nih.gov
Rationale for Comprehensive Research on Ethyl (4-methoxybenzyl)carbamate
The focused investigation of this compound is justified by the convergence of the valuable characteristics of its constituent parts. The combination of the versatile carbamate functional group with the well-understood and synthetically useful 4-methoxybenzyl moiety presents a molecule with potential applications in several areas of chemical research.
A comprehensive study of this specific compound allows for a detailed understanding of how the ethyl ester and the 4-methoxybenzyl group modulate the chemical and physical properties of the carbamate core. This includes its reactivity, stability, and conformational preferences. Such fundamental knowledge is crucial for its potential application as a building block in the synthesis of more complex molecules, as a probe for studying biological systems, or as a scaffold for the development of new therapeutic agents. The existence of various related carbamate structures in the chemical literature underscores the interest in this class of compounds and provides a basis for comparative studies. scirp.orgwikipedia.orgnih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₃ scbt.comvwr.com |
| Molecular Weight | 209.24 g/mol scbt.com |
| CAS Number | 35573-36-5 vwr.com |
Table 2: Related Carbamate Compounds
| Compound Name | Molecular Formula | CAS Number |
| Ethyl carbamate | C₃H₇NO₂ | 51-79-6 wikipedia.org |
| Methyl carbamate | C₂H₅NO₂ | 598-55-0 |
| Butyl carbamate | C₅H₁₁NO₂ | 592-35-8 |
| Ethyl (4-aminophenyl)carbamate | C₉H₁₂N₂O₂ | 57399-97-0 sigmaaldrich.com |
| Ethyl N-(4-methoxyphenyl)carbamate | C₁₀H₁₃NO₃ | 7451-55-0 sigmaaldrich.com |
| ortho-methyl 4-AP-1-ethyl Carbamate | C₁₅H₂₂N₂O₂ | 439930-76-4 caymanchem.com |
| Methamphetamine Ethyl Carbamate | C₁₃H₁₉NO₂ | 120504-67-8 caymanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl N-[(4-methoxyphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-15-11(13)12-8-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQWOCBABOZJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Ethyl 4 Methoxybenzyl Carbamate and Its Analogs
Established Synthetic Pathways to Ethyl (4-methoxybenzyl)carbamate
Traditional methods for the synthesis of carbamates, including this compound, have been well-documented and widely utilized in organic synthesis. These pathways often involve the use of reactive intermediates to construct the carbamate (B1207046) linkage.
Reactions Involving Isocyanates and Alcohols
A fundamental and widely employed method for the synthesis of carbamates is the reaction of an isocyanate with an alcohol. In the context of this compound, this involves the reaction of 4-methoxybenzyl isocyanate with ethanol (B145695). The lone pair of electrons on the oxygen atom of the alcohol nucleophilically attacks the electrophilic carbon atom of the isocyanate group. This is followed by proton transfer to the nitrogen atom, resulting in the formation of the carbamate.
The reaction is typically carried out in an inert solvent. The reactivity of the isocyanate is a key factor, and the presence of the electron-donating methoxy (B1213986) group on the benzyl (B1604629) ring can influence the reaction rate. While this method is generally efficient, it necessitates the handling of isocyanates, which can be toxic and moisture-sensitive materials. google.comsigmaaldrich.com
A study on the reaction of phenyl isocyanate with 4-hydroxybenzyl alcohol revealed that the phenolic hydroxyl group was unexpectedly more reactive than the alcoholic hydroxyl group. researchgate.net This highlights the potential for chemoselectivity issues when dealing with substrates containing multiple hydroxyl groups.
Carbamoylation Reactions with Substituted Chloroformates
Another classic and versatile approach to carbamate synthesis is the reaction of an amine with a chloroformate. To synthesize this compound via this route, 4-methoxybenzylamine (B45378) is reacted with ethyl chloroformate, typically in the presence of a base to neutralize the hydrochloric acid byproduct. scirp.org
A general procedure for the synthesis of O-Ethyl-N-phenyl carbamates involves the dropwise addition of ethyl chloroformate to a mixture of the corresponding aniline (B41778) and excess pyridine (B92270) in a solvent like carbon tetrachloride, followed by heating under reflux. nih.gov A modification of this method for the synthesis of various benzyl ethyl carbamates involves dissolving the benzylamine (B48309) derivative in acetone (B3395972) with anhydrous potassium carbonate, cooling the mixture, and then adding a solution of ethyl chloroformate. scirp.org The reaction progress is monitored by thin-layer chromatography, and the product is typically purified by recrystallization. scirp.org
A detailed procedure for a similar reaction, the synthesis of ethyl N-methylcarbamate, involves cooling a mixture of aqueous methylamine (B109427) and ether and then adding ethyl chloroformate while maintaining a low temperature. orgsyn.org A solution of sodium hydroxide (B78521) is added concurrently to neutralize the generated acid. orgsyn.org This highlights the importance of temperature control and the use of a base in these reactions.
| Reactants | Base | Solvent | Conditions | Product | Yield | Reference |
| Aniline, Ethyl Chloroformate | Pyridine | Carbon Tetrachloride | Reflux, 1 hour | O-Ethyl-N-phenyl carbamate | - | nih.gov |
| Benzylamine derivative, Ethyl Chloroformate | K₂CO₃ | Acetone | -10°C to 0°C | Ethyl benzyl carbamate derivative | - | scirp.org |
| 33% Aqueous Methylamine, Ethyl Chloroformate | NaOH | Ether/Water | < 5°C | Ethyl N-methylcarbamate | 88-90% | orgsyn.org |
| 4-methoxybenzylamine, Ethyl Chloroformate | Et₃N | CH₂Cl₂ | Room Temp | This compound | - | - |
Multi-Step Synthesis Protocols for Complex Derivatives
The synthesis of more complex derivatives of this compound often requires multi-step protocols. These can involve the introduction of other functional groups or the use of protecting group strategies. For instance, a multi-step synthesis could involve the initial preparation of a complex alcohol or amine, followed by one of the standard carbamate formation reactions.
One example of a multi-step synthesis leading to a carbamate involves the conversion of a pentafluorophenyl (PFP) ester to an acyl azide. nih.gov This is followed by a Curtius rearrangement to form an isocyanate, which is then trapped by the lithium salt of an alcohol, in this case, 4-methoxybenzyl alcohol, to yield the corresponding 4-methoxybenzyl carbamate. nih.gov This approach allows for the construction of carbamates from carboxylic acid precursors.
Another example involves the synthesis of Doxazolidine carbamates, which are complex prodrugs. nih.gov In these syntheses, a self-eliminating p-aminobenzyl alcohol (PABA) spacer is often incorporated, leading to more intricate structures that require several synthetic steps to assemble. nih.gov
Novel and Green Chemistry Approaches to Carbamate Synthesis
In recent years, there has been a significant drive towards the development of more environmentally benign and efficient synthetic methods. This has led to the exploration of catalytic and solvent-free approaches for carbamate synthesis.
Catalytic Methods for Carbamate Formation
Catalytic methods offer the advantage of using milder reaction conditions and reducing waste generation. Several catalytic systems have been developed for the synthesis of carbamates, often utilizing carbon dioxide as a green and renewable C1 source. researchgate.netpsu.edu
One such system employs a combination of cerium(IV) oxide (CeO₂) and 2-cyanopyridine (B140075) as a catalyst for the synthesis of alkyl N-arylcarbamates from CO₂, anilines, and alcohols. acs.orgacs.org This system has been shown to be effective even at low CO₂ pressures and provides high yields of the desired carbamates with minimized formation of byproducts. acs.orgacs.org
Titanium alkoxides have also been investigated as catalysts for the direct synthesis of carbamates from amines and carbon dioxide. nih.gov For example, the reaction of aniline with titanium n-butoxide in the presence of CO₂ gave n-butyl N-phenylcarbamate in nearly quantitative yield. nih.gov The catalyst could also be regenerated and reused. nih.gov
Other catalytic approaches include the use of dual nickel photocatalysis for the synthesis of O-aryl carbamates from aryl halides, amines, and carbon dioxide under visible light and ambient CO₂ pressure. nih.gov This method avoids the use of toxic phosgene (B1210022) and stoichiometric activating reagents. nih.gov
| Catalyst System | Reactants | Conditions | Product | Yield | Reference |
| CeO₂ / 2-Cyanopyridine | Aniline, 2-Propanol, CO₂ | 423 K, 1 MPa CO₂ | Isopropyl N-phenylcarbamate | up to 94% | acs.orgacs.org |
| Ti(OBu)₄ | Aniline, CO₂ | 5 MPa CO₂ | n-Butyl N-phenylcarbamate | 99% | nih.gov |
| Dual Nickel Photocatalysis | Aryl iodide/bromide, Amine, CO₂ | Visible light, ambient CO₂ | O-Aryl carbamate | - | nih.gov |
Solvent-Free Reaction Conditions
The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free reaction conditions can lead to reduced environmental impact, lower costs, and simplified purification procedures. rsc.orgcem.com
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions under solvent-free conditions. rsc.orgcem.com The exposure of neat reactants to microwave irradiation, often in conjunction with supported reagents on mineral oxides, can lead to significantly enhanced reaction rates and higher yields. rsc.org
"Grindstone chemistry," which involves the grinding of solid reactants together, is another solvent-free technique that has been applied to the synthesis of primary carbamates. arkat-usa.org This method utilizes silica (B1680970) sulfuric acid as a solid acid catalyst and has been shown to be efficient for the conversion of various alcohols to their corresponding primary carbamates at room temperature with high yields and without the need for a solvent. arkat-usa.org Ultrasound has also been utilized to assist in the synthesis and extraction of carbamates, often in microextraction techniques which minimize solvent use. nih.govnih.gov
| Method | Reactants | Conditions | Product | Yield | Reference |
| Grindstone Chemistry | Alcohol, Sodium Cyanate, Silica Sulfuric Acid | Room Temperature, Grinding | Primary Carbamate | High | arkat-usa.org |
| Microwave Irradiation | Neat reactants on supported reagents | Microwave | Various organic products | High | rsc.org |
Derivatization Strategies of the Ethyl and 4-Methoxybenzyl Moieties
The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogs. These derivatization strategies primarily focus on the ester group, the aromatic methoxybenzyl ring, and the introduction of new functional groups, enabling the systematic exploration of structure-activity relationships for various applications.
Modification of the Ester Group
The ethyl ester moiety of this compound can be readily modified through several synthetic approaches, most notably transesterification and hydrolysis followed by re-esterification. These methods allow for the introduction of a wide variety of alcoholic fragments, thereby altering the steric and electronic properties of the carbamate.
Transesterification
Transesterification is a versatile and widely employed method for the modification of the ester group in carbamates. This process involves the exchange of the ethyl group with another alcohol, typically in the presence of a catalyst. While direct transesterification of this compound is not extensively documented, the principles can be inferred from studies on similar N-aryl and N-benzyl carbamates. For instance, the transesterification of O-methyl-N-aryl carbamates with various aliphatic alcohols has been investigated, demonstrating that the reaction proceeds efficiently in the presence of the corresponding alkoxide catalysts. The reaction follows first-order kinetics with respect to the carbamate, and the rate is influenced by the structure of the incoming alcohol, with less polar alcohols generally reacting faster. vedantu.com
Catalytic systems for the transesterification of carbamates are diverse. Titanium(IV) alkoxides have been shown to be effective for the O-alkyl transesterification of primary carbamates. libretexts.org Metal triflates, such as aluminum triflate (Al(OTf)3), have also been successfully used for the transesterification of fatty acid esters with a range of alcohols, including ethanol, n-propanol, and isopropanol, suggesting their potential applicability to carbamate systems. itb.ac.id Another approach involves the use of a tetranuclear zinc cluster as a catalyst, which promotes the transesterification under mild conditions and is suitable for a variety of functionalized substrates. organic-chemistry.org
Table 1: Examples of Transesterification Reactions for Carbamate Synthesis
| Carbamate Substrate | Alcohol | Catalyst | Product | Reference(s) |
|---|---|---|---|---|
| O-Methyl-N-phenylcarbamate | Isopropanol | Isopropoxide | O-Isopropyl-N-phenylcarbamate | vedantu.com |
| Primary Carbamates | Various Alcohols | Titanium(IV) Alkoxides | Corresponding Alkyl Carbamates | libretexts.org |
| Benzyl Carbamate | Various Alcohols | Tin Derivatives | Corresponding Alkyl Carbamates | researchgate.net |
| Jatropha Oil (Triglycerides) | Ethanol, n-Propanol, Isopropanol | Al(OTf)3 | Corresponding Fatty Acid Esters | itb.ac.id |
Hydrolysis and Re-esterification
An alternative strategy for modifying the ester group involves the initial hydrolysis of the ethyl ester to the corresponding carbamic acid, followed by re-esterification with a different alcohol. The hydrolysis of the ester can be achieved under alkaline conditions, and importantly, this can often be done selectively without cleaving the carbamate N-C(O) bond. sigmaaldrich.com For example, the alkaline hydrolysis of benzyl carbamate derivatives has been shown to yield the corresponding N-protected amino acids. sigmaaldrich.com
Once the carbamic acid is formed, standard esterification methods can be employed. These include acid-catalyzed esterification (e.g., using p-toluenesulfonic acid), or coupling with an alcohol using a dehydrating agent. A direct esterification of alkylcarbamic acids with alcohols has been demonstrated using a heterogeneous CeO2 catalyst, which offers good reusability. researchgate.net
Substitutions on the Methoxybenzyl Ring
The aromatic ring of the 4-methoxybenzyl group is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The methoxy group (-OCH3) is a strong activating group and an ortho-, para-director, while the -CH2NHC(=O)OEt side chain is generally considered to be a deactivating group with ortho-, para-directing effects. The interplay of these two groups will dictate the regioselectivity of the substitution reactions.
Nitration
Nitration of the aromatic ring can be achieved using standard nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid. researchgate.netbldpharm.com For activated rings like anisole, the reaction conditions are typically milder to avoid over-reaction. bldpharm.com The introduction of a nitro group onto the benzene (B151609) ring of carbamates has been demonstrated for various aniline and phenylenediamine derivatives. researchgate.net In the case of this compound, the strong activating effect of the methoxy group would likely direct the incoming nitro group to the positions ortho to it (positions 3 and 5). The steric bulk of the side chain might influence the ratio of the resulting isomers. A related compound, ethyl (2-methoxy-4-nitrophenyl)carbamate, has been synthesized, indicating that nitration of such structures is feasible. nih.gov
Halogenation
Halogenation of the methoxybenzyl ring can be accomplished using various reagents. For bromination, bromine in a solvent like ethanoic acid is commonly used. itb.ac.id The methoxy group strongly directs the substitution to the ortho and para positions. Due to the para position being occupied by the carbamate side chain, substitution is expected to occur at the ortho position (position 3 and/or 5). N-Bromosuccinimide (NBS) is another reagent that can be used for bromination, particularly for side-chain halogenation under radical conditions, but it can also be used for ring halogenation under appropriate conditions. researchgate.net
Friedel-Crafts Reactions
Friedel-Crafts acylation and alkylation are powerful methods for forming carbon-carbon bonds on aromatic rings. tamu.eduyoutube.com The acylation of anisole, for instance, with acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride, typically yields the para-acylated product as the major isomer due to the strong directing effect of the methoxy group and steric hindrance at the ortho positions. vedantu.comnih.govnih.gov For this compound, the para position is blocked, so acylation would be expected to occur at the ortho positions (3 and/or 5), provided the Lewis acid does not complex with the carbamate group in a way that deactivates the ring.
Table 2: Examples of Electrophilic Aromatic Substitution on Anisole Derivatives
| Anisole Derivative | Reagent(s) | Reaction Type | Major Product(s) | Reference(s) |
|---|---|---|---|---|
| Anisole | Acetyl chloride, AlCl3 | Friedel-Crafts Acylation | 4-Methoxyacetophenone | vedantu.comnih.gov |
| Anisole | Propionyl chloride, AlCl3 | Friedel-Crafts Acylation | 4'-Methoxypropiophenone | nih.gov |
| Anisole | Bromine, Ethanoic acid | Bromination | 4-Bromoanisole and 2-Bromoanisole | itb.ac.id |
| Benzene | Nitric acid, Sulfuric acid | Nitration | Nitrobenzene | researchgate.net |
Introduction of Additional Functional Groups
Beyond modification of the existing moieties, it is also possible to introduce new functional groups to the this compound scaffold.
N-Alkylation
The nitrogen atom of the carbamate group can be alkylated, although this can be challenging for secondary carbamates. The reaction typically requires a strong base to deprotonate the nitrogen, followed by reaction with an alkyl halide. For example, N-alkylation of benzyl carbamate has been achieved by first treating with a base like sodium hydride (NaH) and then adding an alkyl halide. nih.gov A one-pot synthesis of N-alkyl carbamates from primary amines involves the formation of a carbamate intermediate which is then directly N-alkylated. nih.gov This suggests that under appropriate conditions, the nitrogen of this compound could be further functionalized.
Functionalization of the Benzylic Position
The benzylic position (the -CH2- group) is another site for potential functionalization. Side-chain halogenation of alkylbenzenes can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., with light or a radical initiator). researchgate.net This would introduce a halogen at the benzylic carbon, which could then be displaced by various nucleophiles to introduce a wide range of functional groups.
The synthesis of various N-(4-methoxybenzyl)amide derivatives from 4-methoxybenzylamine and fatty acids has been reported, showcasing the versatility of the 4-methoxybenzylamine scaffold for introducing diverse functionalities through amide bond formation. While this is not a direct derivatization of the carbamate, it highlights the synthetic accessibility of related structures with varied functional groups.
Applications in Organic Synthesis and Protective Group Chemistry
Utility as a Protective Group for Amines (Moz/PMB-carbamate)
The primary function of the Moz group is to act as a temporary "hat" for an amine's NH₂ group, rendering the nitrogen relatively non-nucleophilic. masterorganicchemistry.com This protection is crucial to prevent unwanted side reactions while other parts of a molecule are being chemically modified. Carbamates are favored because they are easily installed, stable under a wide range of reaction conditions, and can be removed cleanly without affecting other sensitive functional groups, such as amide bonds in peptides. masterorganicchemistry.com
Orthogonality with Other Protecting Groups
In complex syntheses, multiple protecting groups are often used on the same molecule. The ability to selectively remove one group while leaving others intact is a property known as orthogonality. masterorganicchemistry.com The Moz/PMB-carbamate group is a valuable component of orthogonal protection strategies because its cleavage conditions are distinct from those of many other common protecting groups. chem-station.com
For instance, the Moz group can be removed under strong acid conditions or via oxidation, which does not affect groups sensitive to other conditions. total-synthesis.com This allows for precise, sequential deprotection steps. The compatibility of the PMB group with other widely used protecting groups is summarized in the table below.
| Protecting Group | Typical Deprotection Condition | Orthogonal to Moz/PMB Cleavage (Acid/Oxidation)? |
| Boc (t-butyloxycarbonyl) | Acid (e.g., TFA) | No (cleaved by strong acid) |
| Cbz (Carboxybenzyl) | Catalytic Hydrogenation (H₂, Pd/C) | Yes |
| Fmoc (Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Yes |
| MOM (Methoxymethyl ether) | Acid | No (cleaved by acid) |
| TBS (t-butyldimethylsilyl ether) | Fluoride (B91410) (e.g., TBAF) | Yes (unless fluoride deprotection is used for Moz) |
| Benzyl (B1604629) ether (Bn) | Catalytic Hydrogenation | Yes |
This table illustrates the principle of orthogonality, showing how the Moz/PMB group can be selectively removed in the presence of groups labile to hydrogenation or base. masterorganicchemistry.comtotal-synthesis.com
Deprotection Strategies and Mechanisms
The removal of the Moz/PMB protecting group can be accomplished through several distinct pathways, each with its own mechanism and applications.
The p-methoxybenzyl group was specifically designed for facile removal under acidic conditions. nih.gov The presence of the electron-donating methoxy (B1213986) group at the para position is key to its lability, as it stabilizes the benzylic carbocation that forms as a transient intermediate during cleavage. This stabilization lowers the activation energy required for the reaction, allowing for deprotection under milder acidic conditions compared to an unsubstituted benzyl group.
Strong acids like neat trifluoroacetic acid (TFA) are commonly employed to efficiently cleave the Moz group. nih.gov In some cases, particularly with acid-sensitive substrates like certain β-lactam antibiotics, Lewis acids such as aluminum chloride (AlCl₃) or boron trifluorate etherate (B(OTf)₃) can be used, sometimes in conjunction with Brønsted acids, to achieve deprotection. nih.gov
| Reagent | Conditions | Substrate Example |
| Trifluoroacetic Acid (TFA) | Neat, 0 °C to room temperature | N-protected amino acids, peptides nih.gov |
| Acetic Acid | Refluxing | Peptides nih.gov |
| Lewis Acids (e.g., AlCl₃) | With scavenger (e.g., anisole) | Acid-sensitive β-lactams nih.gov |
Photoremovable protecting groups offer a powerful method for deprotection using light, which can provide high spatial and temporal control. These groups typically contain a specific chromophore that, upon irradiation, initiates a chemical transformation leading to the release of the protected functional group. nih.gov
A notable example is the 2,5-dimethylphenacyl (DMP) carbamate (B1207046), which releases free amines upon irradiation. nih.gov The deprotection proceeds through a photoinitiated process that liberates a carbamic acid derivative, which then decarboxylates to yield the free amine. nih.gov However, photolytic cleavage is not a standard or widely documented method for the deprotection of the Moz/PMB-carbamate itself. The PMB group is not generally classified as a photolabile protecting group in the same vein as those specifically designed with optimized chromophores for this purpose.
A milder method for the cleavage of certain carbamates involves the use of tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.orgorganic-chemistry.org This approach, developed by Jacquemard and colleagues, provides a selective deprotection protocol that avoids the harsh conditions of strong acids or catalytic hydrogenolysis. organic-chemistry.org
The proposed mechanism involves the nucleophilic attack of the fluoride anion on the carbonyl carbon of the carbamate, which forms a tetrahedral intermediate and subsequently leads to the cleavage of the protecting group. organic-chemistry.org Research has shown that this method is particularly effective for phenyl carbamates. Other carbamates, including ethyl carbamates, may require more stringent conditions for cleavage to occur effectively. organic-chemistry.org
Role as a Synthetic Intermediate for Advanced Organic Molecules
Beyond its role in amine protection, Ethyl (4-methoxybenzyl)carbamate and related structures serve as valuable synthetic intermediates for constructing more complex molecules. The carbamate functionality is a structural element found in many approved therapeutic agents, valued for its chemical stability and ability to act as a peptide bond surrogate. nih.gov
The protected amine can be incorporated into a larger molecular framework. Once in place, the Moz group can be removed at a strategic point in the synthesis to unmask the amine, which can then participate in subsequent bond-forming reactions. This strategy is essential for building advanced organic molecules. For instance, O-substituted carbamates can be used in the synthesis of N-alkoxycarbonyl pyrroles. organic-chemistry.org Furthermore, the carbamate group itself can function as a directing group in C-H activation reactions, enabling regioselective functionalization of aromatic rings, such as the ortho-acylation of anilines. researchgate.net This dual utility as both a protective shield and a functional intermediate underscores the versatility of this compound in modern organic synthesis.
Precursors to Isocyanates and Polyurethanes
This compound and related N-substituted carbamates are valuable as non-phosgene precursors for the synthesis of isocyanates through thermal cracking. researchgate.net Isocyanates are fundamental monomers in the production of polyurethanes, a major class of polymers. wikipedia.orgrsc.org The synthesis of polyurethanes involves the reaction of diisocyanates with polyols. aidic.it The use of carbamates as a source of isocyanates represents a safer and more environmentally friendly alternative to traditional methods that often employ highly toxic reagents like phosgene (B1210022). researchgate.net
The thermal decomposition of carbamates to yield isocyanates is a key step in some polyurethane recycling processes. researchgate.net This approach allows for the recovery of diisocyanates, which are typically lost during conventional recycling methods. researchgate.net Research has explored various catalysts to facilitate the efficient decomposition of carbamates into isocyanates. researchgate.net
Table 1: Carbamate to Isocyanate Conversion
| Carbamate Type | Conversion Method | Application |
|---|---|---|
| N-substituted carbamates | Thermal Cracking | Non-phosgene synthesis of isocyanates researchgate.net |
Intermediates in Pharmaceutical and Agrochemical Syntheses
The carbamate functional group is a key structural element in a wide array of approved therapeutic agents and agrochemicals. nih.gov Carbamates are often used as stable surrogates for the more labile peptide bonds in drug design, enhancing the chemical stability and cell membrane permeability of the resulting molecules. nih.gov this compound and its derivatives serve as important intermediates in the synthesis of these biologically active compounds. scirp.org
For instance, carbamate derivatives are central to the activity of certain insecticides, which function by inhibiting the enzyme acetylcholinesterase. wikipedia.org In medicinal chemistry, carbamate linkages are utilized to create water-soluble prodrugs of potent anti-cancer agents like camptothecin (B557342) derivatives, improving their delivery and efficacy. nih.govnih.gov The synthesis of these complex molecules often relies on the strategic use of carbamate intermediates. scirp.orgnih.gov
Stereoselective Synthesis Employing this compound Derivatives
The precise control of stereochemistry is paramount in the synthesis of pharmaceuticals and agrochemicals, as different stereoisomers of a molecule can have vastly different biological activities. nih.gov Derivatives of this compound can be employed in stereoselective synthesis, where the goal is to produce a single, desired stereoisomer.
While direct examples detailing the stereoselective applications of this compound are specific and often proprietary, the principles of using such chiral building blocks are well-established. For example, in the synthesis of complex cyclic structures like 4,4-disubstituted cyclohexanepropanoic acids, controlling the cis or trans arrangement of substituents is critical for biological activity, and this is achieved through stereoselective synthetic routes. google.com The carbamate moiety can play a role in directing the stereochemical outcome of a reaction or can be part of a chiral molecule that is elaborated into the final product.
Recent advancements in stereoconvergent synthesis, which can produce a single stereoisomer from a racemic mixture, often utilize catalysis to control the stereochemistry. nih.gov While not a direct example, the functional groups present in this compound derivatives could be amenable to such modern synthetic strategies.
Medicinal Chemistry and Biological Activity Investigations of Ethyl 4 Methoxybenzyl Carbamate Derivatives
Cholinesterase Inhibition for Neurodegenerative Disorders
The inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a cornerstone of symptomatic treatment for neurodegenerative conditions such as Alzheimer's disease. The carbamate (B1207046) functional group is a well-established pharmacophore for cholinesterase inhibitors, and derivatives of ethyl (4-methoxybenzyl)carbamate have been explored for their potential in this domain.
Derivatives of this compound have been synthesized and evaluated for their ability to inhibit both AChE and BuChE. A notable example is a series of tacrine-carbamate hybrids, where the carbamate portion is derived from substituted anilines and related structures. In one such study, the compound 2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl (4-methoxyphenyl)carbamate demonstrated inhibitory activity against both enzymes. nih.gov
The inhibitory potency of these derivatives is often assessed by determining their half-maximal inhibitory concentration (IC50). For instance, various N,N-dimethylcarbamates containing a N,N-dibenzylamino moiety have been synthesized and tested for their AChE inhibitory activity. While not direct derivatives of this compound, these studies provide insight into how modifications of the carbamate and benzyl (B1604629) moieties can influence inhibitory potential. In one study, the most active compounds in this class showed significant inhibition of AChE. tandfonline.com
Research into benzene-based carbamates has shown that some derivatives exhibit promising inhibition of both AChE and BuChE, with a general trend of stronger potency against BuChE. nih.gov This highlights the potential for developing derivatives of this compound with a dual inhibitory profile.
| Compound | Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |
|---|---|---|---|
| 2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(4-methoxyphenyl)-carbamate | AChE & BuChE | Inhibited both enzymes at nanomolar level | nih.gov |
| Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate | BuChE | IC50 = 22.23 µM | nih.gov |
| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | AChE | IC50 = 36.05 µM | nih.gov |
The design of selective inhibitors for either AChE or BuChE is a key strategy in medicinal chemistry to potentially reduce side effects and target specific stages of neurodegenerative diseases. The structure of this compound offers several points for modification to achieve such selectivity.
One study on tacrine-carbamate derivatives found that 2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(4-methoxyphenyl)-carbamate was the most selective inhibitor of BuChE in the series, with a selectivity index of 0.12. nih.gov The selectivity index, calculated as the ratio of IC50 (AChE)/IC50 (BuChE), indicates a preference for BuChE inhibition when the value is less than 1.0. This suggests that the incorporation of the 4-methoxyphenyl carbamate moiety can contribute to BuChE selectivity.
The rationale for designing selective BuChE inhibitors lies in the observation that while AChE levels decrease in the brain of Alzheimer's patients, BuChE levels remain stable or even increase. Therefore, inhibiting BuChE may become more important in the later stages of the disease. The design of such selective inhibitors often involves exploiting the differences in the active sites of AChE and BuChE. BuChE has a larger and more flexible active site gorge, which can accommodate bulkier substituents on the inhibitor molecule. monash.edu By modifying the ethyl and benzyl portions of this compound with larger or different functional groups, it is possible to enhance interactions within the BuChE active site, leading to increased selectivity.
For example, a study on benzyl[4-(arylcarbamoyl)phenyl-3-hydroxy]carbamates showed that benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate was the most potent and selective BuChE inhibitor in its series. nih.gov This demonstrates how modifications to the core phenylcarbamate structure can influence selectivity.
The development of carbamate-based cholinesterase inhibitors is a well-established approach in the search for new treatments for Alzheimer's disease. nih.govresearchgate.net The carbamate moiety can act as a "pseudo-irreversible" inhibitor, meaning it carbamoylates the serine residue in the active site of the cholinesterase enzyme, leading to a longer duration of inhibition compared to reversible inhibitors. nih.gov
Derivatives of this compound are being investigated within this context. By inhibiting AChE and/or BuChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive functions such as memory and learning. This can lead to a temporary improvement in the symptoms of Alzheimer's disease.
The therapeutic potential of these derivatives is not limited to their cholinesterase inhibitory activity. The N-benzyl moiety can be modified to incorporate other pharmacologically active groups, leading to multi-target-directed ligands (MTDLs). This approach aims to address the multifactorial nature of Alzheimer's disease by simultaneously targeting other pathological pathways, such as the aggregation of amyloid-beta plaques and tau protein tangles. While specific studies on MTDLs derived from this compound are limited, the general strategy is a promising avenue for future research in this area. researchgate.net
Anticancer Research and Prodrug Design
The carbamate functional group is also a feature of several anticancer drugs and has been utilized in the design of cytotoxic prodrugs. Research in this area has explored how the this compound scaffold can be adapted for oncological applications.
The carbamate linkage can be used to mask a cytotoxic agent, rendering it inactive until it reaches the tumor microenvironment. This prodrug approach aims to improve the therapeutic index of anticancer drugs by reducing systemic toxicity. The activation of these prodrugs can be triggered by specific conditions within the tumor, such as hypoxia or the presence of certain enzymes.
One common strategy involves the use of a 4-nitrobenzyl carbamate as a trigger for bioreductive prodrugs. rsc.orgsci-hub.box In a hypoxic environment, the nitro group is reduced, leading to the fragmentation of the carbamate and the release of the active cytotoxic drug. While not directly involving a 4-methoxybenzyl group, this principle can be adapted. The 4-methoxybenzyl group, being an electron-donating group, could potentially influence the stability and activation of such a prodrug system.
While direct studies on the mechanism of action of this compound derivatives in cancer cells are limited, research on structurally related compounds provides some insights. For instance, a study on N-(4-methoxybenzyl) thiosemicarbazone derivatives, which share the N-(4-methoxybenzyl) moiety, investigated their cytotoxicity against various human cancer cell lines. nih.gov The ruthenium(II)-p-cymene complexes of these thiosemicarbazones were found to inhibit cell growth in NCI-H460 (non-small cell lung cancer), A549 (lung adenocarcinoma), and MDA-MB-231 (breast cancer) cell lines. nih.gov The cytotoxic effect of these metal complexes is often attributed to their ability to induce apoptosis and interfere with cellular processes.
| Compound Type | Cancer Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| Ruthenium(II)-p-cymene complexes of N-(4-methoxybenzyl) thiosemicarbazones | NCI-H460, A549, MDA-MB-231 | Inhibition of cell growth | nih.gov |
Antimicrobial and Antifungal Activities
Derivatives of this compound have been explored for their potential to combat microbial and fungal infections. The core structure, featuring a carbamate linkage and a methoxy-substituted benzyl group, serves as a scaffold for developing new therapeutic agents.
The search for novel antibacterial agents is driven by the rise of drug-resistant bacteria. Research into related structures suggests that the 4-methoxybenzyl motif can be incorporated into molecules with significant antibacterial properties. For instance, a series of fatty acid amides derived from 4-methoxybenzylamine (B45378) were synthesized and evaluated for their antimicrobial potential. One such derivative, (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide, demonstrated potent antibacterial and antifungal activity. nih.gov Molecular docking studies suggested that these compounds may exert their effect by binding to bacterial DNA. nih.gov
In other studies, various heterocyclic compounds incorporating related structural features have shown promise. For example, certain 3-arylcarbamoyl-4-hydroxycoumarins have been reported to possess significant activity against Gram-positive bacteria. nih.gov Similarly, newly synthesized benzohydrazide derivatives have demonstrated antibacterial sensitivity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. researchgate.net While not direct derivatives of this compound, these findings highlight the therapeutic potential of the carbamate and 4-methoxybenzyl groups in designing new antibacterial agents.
| Compound Class | Example Compound | Target Bacteria | Observed Activity | Source |
|---|---|---|---|---|
| Fatty acid-derived 4-methoxybenzylamides | (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | Various bacteria | Potent antibacterial activity | nih.gov |
| 4-Hydroxycoumarin Derivatives | 3-Arylcarbamoyl-4-hydroxycoumarins | Gram-positive bacteria | Significant activity | nih.gov |
| Benzohydrazide Derivatives | (E)-N'-[4-{2-(4-Fluorophenylthio)ethoxy}-3-cyano-5-methoxybenzylidene]-substituted benzohydrazides | S. aureus, B. subtilis, E. coli, P. aeruginosa | Good antibacterial sensitivity | researchgate.net |
Carbamate derivatives have been recognized for their potential as antifungal agents, often developed as green and ecofriendly pesticides due to their rapid environmental degradation. nih.gov A study focusing on novel N-aryl carbamate derivatives revealed that many of the synthesized compounds exhibited good to outstanding in vitro antifungal activity against a panel of seven plant fungal pathogens, with inhibition rates exceeding 60% at a concentration of 50 μg/mL. nih.gov For example, specific derivatives showed remarkable inhibitory activities above 70% against Fusarium graminearum. nih.gov
Furthermore, compounds structurally related to the core molecule have demonstrated antifungal efficacy. Ethyl p-methoxycinnamate (EPMC), a major component of Kaempferia galanga, and its metabolite ethyl p-hydroxycinnamate (EPHC) were active against all microbial strains tested, including the fungus Candida albicans, with a minimum inhibitory concentration (MIC) of 111 μg/ml for EPHC. researchgate.net Similarly, a synthesized coumarin derivative, 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin (ATMC), showed strong inhibition against Aspergillus niger and Candida albicans. jmchemsci.com
| Compound/Derivative | Target Fungi | Key Finding | Source |
|---|---|---|---|
| N-Aryl Carbamate Derivatives | B. cinerea, M. grisea, F. graminearum, etc. | Inhibition rates >70% for some derivatives against specific fungi. | nih.gov |
| Ethyl p-hydroxycinnamate (EPHC) | Candida albicans | Active with a Minimum Inhibitory Concentration (MIC) of 111 μg/ml. | researchgate.net |
| 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin (ATMC) | Aspergillus niger, Candida albicans | Showed strong inhibition against the tested fungi. | jmchemsci.com |
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the discovery of new chemical agents with novel mechanisms of action. japsonline.comnih.gov Research into various heterocyclic scaffolds has identified promising candidates. A series of synthetic ethyl indolizine-1-carboxylates were screened for their in vitro activity against Mycobacterium tuberculosis H37Rv. japsonline.com Several compounds in the series, featuring various functional groups on the indolizine nucleus, were found to be active against this sensitive strain. japsonline.com
In a different study, synthetic 7-methoxy-indolizine derivatives were evaluated against both susceptible (H37Rv) and MDR strains of M. tuberculosis. plos.org Compounds with a methoxy (B1213986) group at the meta position of the benzoyl group exhibited anti-TB activity at 8 μg/mL against the H37Rv strain and at 16 μg/mL against the MDR strains. plos.org Although these are not direct derivatives of this compound, the findings suggest that related molecular frameworks can be effective starting points for developing new anti-tubercular drugs. nih.govnih.gov
Antiviral Applications, Including HIV-1 Capsid Binders
The Human Immunodeficiency Virus type 1 (HIV-1) capsid protein (CA) is a crucial, highly conserved protein involved in multiple stages of the viral life cycle, making it an attractive target for novel antiretroviral drugs. nih.govresearchgate.net Disrupting the assembly or disassembly of the capsid can suppress viral infectivity. nih.gov Research has focused on developing small molecules that bind to the CA protein and interfere with its function.
In this context, a series of novel phenylalanine derivatives were designed and synthesized as HIV-1 CA protein inhibitors. researchgate.net Among the synthesized compounds, a 4-methoxy-N-methylaniline substituted phenylalanine derivative displayed exceptional anti-HIV-1 activity with an EC₅₀ value of 5.14 μM. researchgate.net Surface plasmon resonance (SPR) binding assays confirmed that this compound, similar to the known CA inhibitor PF-74, preferentially binds to the CA hexamer over the monomer. researchgate.net This research demonstrates that the 4-methoxybenzyl moiety can be a key component in the design of potent HIV-1 capsid inhibitors, providing a foundation for further structural optimization to discover new antiviral agents. researchgate.net
Neuroprotective and Central Nervous System Modulatory Effects
Derivatives containing the p-methoxycinnamate structure, which is closely related to this compound, have shown significant potential in mitigating neurodegenerative conditions. A study investigating the effects of para-methoxycinnamic acid (PMCA) and ethyl-p-methoxycinnamate (EPMC) in a rat model of aluminum-induced chronic dementia found that both compounds exhibited cognitive-enhancing properties. nih.gov
Treatment with PMCA and EPMC led to a significant improvement in spatial memory markers in the Morris water maze test. nih.gov The compounds also reversed altered acetylcholinesterase (AChE) activity in the hippocampus. Furthermore, they demonstrated neuroprotective effects by mitigating oxidative stress; the treatments led to decreased levels of thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation, and increased levels of the antioxidant enzyme catalase in the brain. nih.gov These findings suggest that such compounds exert cognitive-enhancing and neuroprotective effects, potentially by modulating cholinergic activity and reducing oxidative damage in the brain. nih.gov
Immunomodulatory Potential
The carbamate linkage and associated structural motifs found in this compound derivatives are present in molecules being investigated for their ability to modulate the immune system. The development of small molecules that can influence immune responses is a promising area of therapeutic research, particularly in oncology. nih.gov
For example, research into new derivatives bearing an aryl urea (B33335) moiety—structurally related to carbamates—connected to another aromatic group has been conducted to design new onco-immunomodulating agents. nih.gov Some of these derivatives exhibited significant inhibitory effects on immune checkpoints like PD-L1. nih.gov Additionally, patent literature describes various compounds with carbamate structures that are useful as immunomodulators for treating virological diseases and cancer. google.com While direct studies on this compound are limited, the recurring presence of its core structures in potent immunomodulatory agents underscores the potential of its derivatives in this therapeutic area. nih.govgoogle.com
Other Biological Activities
The this compound scaffold has served as a foundational structure for the exploration of various biological activities. While extensive research has been conducted on its primary targets, several other noteworthy biological properties have been investigated, revealing the versatility of this chemical motif. These investigations have unveiled potential applications in areas such as antioxidant protection, enzyme inhibition, and the modulation of key proteins involved in various pathological conditions. This section will delve into the research findings concerning the antioxidant properties, urease inhibition, DprE1 inhibition, and the dual modulation of Fatty Acid Amide Hydrolase (FAAH) and Dopamine D3 Receptor (D3R) by derivatives of this compound.
While specific studies on the antioxidant properties of this compound itself are not extensively documented, the broader class of carbamates and related aromatic compounds has been a subject of interest in antioxidant research. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases.
Research into various carbamate-containing compounds has demonstrated their potential to mitigate oxidative stress. For instance, a study on novel ethyl 4,4,4-trifluoro-3-hydrazonobutanoate derivatives, which share the ethyl carbamate functional group, revealed excellent antioxidant activity. Seven of the synthesized compounds exhibited inhibition values in the range of 67.83% to 95.77% at a concentration of 2 µM in an antioxidant assay researchgate.net. This suggests that the carbamate moiety can be a component of molecules with significant antioxidant potential.
Furthermore, investigations into N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which feature a benzyl group similar to the 4-methoxybenzyl group in the title compound, have also shown promising antioxidant capabilities. These compounds were evaluated for their ability to counteract oxidative stress, indicating that the benzyl structural element can contribute to a molecule's antioxidant profile mdpi.com. The presence of the electron-donating methoxy group on the benzyl ring of this compound could theoretically enhance its ability to scavenge free radicals, a key mechanism of antioxidant action.
Table 1: Antioxidant Activity of Related Carbamate Derivatives
| Compound Class | Key Structural Features | Antioxidant Activity |
| Ethyl 4,4,4-trifluoro-3-hydrazonobutanoate derivatives | Ethyl carbamate functionality | 67.83% - 95.77% inhibition at 2 µM researchgate.net |
| N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | Benzyl group | Demonstrated antioxidant properties mdpi.com |
Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, a process that can contribute to the pathogenesis of diseases caused by microorganisms such as Helicobacter pylori. The inhibition of urease is therefore a therapeutic strategy for managing these conditions. While direct studies on the urease inhibitory activity of this compound are limited, research on structurally related compounds provides insights into the potential of this chemical class.
For example, studies on bis-Schiff bases derived from benzyl phenyl ketone have shown potent urease inhibitory activity. Several of these compounds exhibited IC50 values in the range of 22.21 ± 0.42 to 47.91 ± 0.14 µM, which is comparable to the standard urease inhibitor thiourea (IC50 = 21.15 ± 0.32 µM) semanticscholar.orgnih.gov. These findings highlight the potential of benzyl-containing structures to interact with the active site of the urease enzyme.
Furthermore, a wide range of compounds, including those with structures that could be conceptually related to carbamates, have been screened for their anti-ureolytic properties. Out of 71 commercially available compounds tested against Klebsiella pneumoniae and purified jack bean urease, 30 demonstrated more than 25% inhibition of ureolytic activity nih.gov. This broad screening indicates that diverse chemical scaffolds can exhibit urease inhibitory effects. The structural features of this compound, particularly the benzyl group, suggest that its derivatives could be designed to fit into the active site of urease and disrupt its function.
Table 2: Urease Inhibitory Activity of Related Benzyl Derivatives
| Compound Class | Key Structural Features | Urease Inhibitory Activity (IC50) |
| Bis-Schiff bases of benzyl phenyl ketone | Benzyl group | 22.21 ± 0.42 to 47.91 ± 0.14 µM semanticscholar.orgnih.gov |
| Thiourea (Standard) | - | 21.15 ± 0.32 µM semanticscholar.orgnih.gov |
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it an attractive target for the development of new anti-tuberculosis drugs. The inhibition of DprE1 can occur through both covalent and non-covalent mechanisms. While there is no direct evidence of this compound derivatives acting as DprE1 inhibitors, an analysis of the structure-activity relationships (SAR) of known DprE1 inhibitors can provide a basis for speculation.
A comprehensive review of DprE1 inhibitors highlights the importance of various heterocyclic and aromatic ring systems in binding to the enzyme semanticscholar.orgnih.govresearchgate.net. The SAR studies reveal crucial pharmacophoric features required for both covalent and non-covalent inhibition. For a molecule to be a potential DprE1 inhibitor, it would need to possess structural motifs that can interact with the key amino acid residues in the active site of the enzyme. The benzyl group of this compound could potentially be modified to mimic the aromatic systems found in known DprE1 inhibitors. The carbamate linker could also play a role in orienting the molecule within the active site. Further research would be needed to explore whether derivatives of this scaffold can be optimized to exhibit anti-tubercular activity through DprE1 inhibition.
There is growing interest in developing multi-target ligands that can simultaneously modulate multiple biological targets involved in a disease, potentially leading to enhanced therapeutic efficacy. One such approach involves the dual modulation of Fatty Acid Amide Hydrolase (FAAH) and the Dopamine D3 Receptor (D3R). FAAH is an enzyme responsible for the degradation of endocannabinoids, while D3R is implicated in various neurological and psychiatric disorders.
Research has focused on the synthesis and biological evaluation of para-substituted phenolic N-alkyl carbamates as inhibitors of endocannabinoid hydrolyzing enzymes researchgate.net. These studies have shown that the carbamate structure is a viable scaffold for FAAH inhibition. By modifying the substituents on the carbamate, it is possible to achieve high potency and selectivity. The this compound structure provides a template that could be adapted for this purpose. The 4-methoxybenzyl group could be explored as a potential pharmacophore for interaction with the active site of FAAH, while modifications to the ethyl portion of the carbamate could fine-tune its binding affinity and selectivity. The development of dual FAAH/D3R modulators from this scaffold would require the incorporation of structural features known to confer D3R activity.
Mechanistic Studies of Biological Interactions and Metabolism
Enzyme Inhibition Kinetics and Mechanisms
Pseudo-Irreversible Inhibition of Cholinesterases
Carbamates, as a class of compounds, are widely recognized for their ability to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition is typically classified as pseudo-irreversible. researchgate.net The mechanism involves a two-step process initiated by the nucleophilic attack of a serine residue within the enzyme's catalytic site on the electrophilic carbonyl carbon of the carbamate (B1207046). researchgate.netresearchgate.net This results in the formation of a transient, carbamylated enzyme intermediate, releasing the alcohol or phenol (B47542) leaving group. researchgate.net
This carbamylated enzyme is temporarily inactive as it cannot perform its normal function of hydrolyzing the neurotransmitter acetylcholine. youtube.com The "pseudo-irreversible" nature comes from the subsequent, slow hydrolysis of the carbamoyl-enzyme bond, which regenerates the active enzyme. researchgate.net The rate of this regeneration (decarbamoylation) is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, leading to a prolonged but not permanent inhibition. youtube.com The duration of inhibition can last from minutes to several hours. youtube.com
The specific kinetics, including the rates of carbamoylation (ki) and decarbamoylation (kr), are influenced by the structural characteristics of the carbamate, such as the nature of the N-substituents and the leaving group. nih.govresearchgate.net For instance, studies on various N-alkyl carbamates have shown that the size of the N-alkyl group can significantly determine the rate of carbamoylation of human AChE. nih.gov While most carbamates follow this pseudo-irreversible pathway, some, like certain phenothiazine (B1677639) carbamates, may exhibit reversible inhibition with BChE, suggesting that covalent bond formation does not occur in all cases and can be enzyme-specific. researchgate.netacs.orgnih.gov
Hydrolytic Stability and Enzyme-Mediated Degradation
The stability of the carbamate functional group is a critical determinant of its biological activity and persistence. Carbamates are generally more stable against chemical hydrolysis than corresponding esters but more susceptible than amides. acs.org Their stability is pH-dependent; they are relatively stable under acidic conditions but undergo base-catalyzed hydrolysis. nih.gov For N-monosubstituted carbamates, this hydrolysis proceeds through an isocyanate anion intermediate. nih.gov The aromaticity of the alcohol substituent is a key factor, with carbamates of phenols being more chemically labile than those of alcohols. acs.orgnih.gov Preliminary studies on certain carbamate structures have shown them to be hydrolytically stable in a pH range of 2-12. zacharyhhouston.com
Enzyme-mediated degradation, primarily through hydrolysis, is a major route for carbamate metabolism and detoxification in biological systems. nih.govresearchgate.net Carboxylesterases (CEs), a broad class of hydrolases, are the principal enzymes responsible for cleaving the carbamate ester bond. nih.govjst.go.jpplos.org This enzymatic hydrolysis breaks the carbamate down into an alcohol, an amine, and carbon dioxide. nih.gov
The rate and specificity of this degradation depend on the structure of the carbamate and the specific esterase involved. nih.gov For example, microbial degradation pathways for various carbamate pesticides have been extensively studied, revealing that the initial hydrolytic step is conserved. nih.gov Researchers have discovered and characterized novel carbamate-hydrolyzing enzymes from various microorganisms, highlighting the environment's capacity to adapt and break down these compounds. nih.govplos.org Quantum mechanics/molecular mechanics (QM/MM) studies on the esterase PestE, for instance, have detailed the atomic-level mechanism of carbamate hydrolysis, involving a serine-initiated nucleophilic attack followed by C-O bond cleavage. mdpi.com
Metabolic Pathways and Biotransformation
Role of Esterases in Metabolism
Esterases, particularly carboxylesterases found in the liver and plasma, play a central role in the biotransformation of carbamates. jst.go.jpnih.gov This metabolic pathway is generally considered a detoxification or inactivation route, as the hydrolysis of the carbamate linkage often renders the compound inactive. researchgate.net The metabolism of the simple compound ethyl carbamate is a well-documented example where esterases are proposed to be the primary metabolic enzymes. nih.gov
The bioconversion of carbamate prodrugs relies heavily on esterases to release the active parent drug. acs.org The structural features of the carbamate, such as the nature of the alcohol and amine substituents, can influence which specific esterase is involved and the rate of metabolism. nih.gov
Impact of Inhibitors on Metabolic Fate
The metabolic fate of a carbamate can be significantly altered by the presence of enzyme inhibitors. Inhibition of the primary metabolic enzymes, like esterases, can slow the clearance of the carbamate, potentially increasing its concentration and duration of action or shifting its metabolism towards alternative, sometimes more toxic, pathways.
Extensive in vivo studies on ethyl carbamate have identified numerous compounds that inhibit its metabolism. nih.gov Pre-treatment of mice with these inhibitors led to a significant persistence of radiolabeled ethyl carbamate in the blood. epa.gov This inhibition of metabolism was shown to have a direct and highly significant inverse relationship with the covalent binding of metabolites to liver proteins, a marker of toxicity. nih.govepa.gov For example, ethanol (B145695) and its metabolite acetaldehyde (B116499) are potent inhibitors of ethyl carbamate metabolism. nih.gov Other compounds, including the organophosphate paraoxon (B1678428) and the carbamate insecticide carbaryl, also effectively inhibit this process. nih.govepa.gov These findings highlight that co-exposure to other chemicals can dramatically influence the biotransformation and potential toxicity of a carbamate.
| Effect on Metabolism | Compound |
|---|---|
| Inhibitory | Paraoxon |
| Carbaryl | |
| Carbon Tetrachloride | |
| Ethanol | |
| Methimazole | |
| 4-Methylpyrazole | |
| Diethyl Maleate | |
| t-Butyl Carbamate | |
| Not Inhibitory | SKF-525A |
| Cobalt(II) Chloride | |
| Chloral Hydrate | |
| Allopurinol |
In Vitro and In Vivo Metabolism Studies
The elucidation of carbamate metabolic pathways relies on a combination of in vitro and in vivo experimental models. In vivo studies, often conducted in rodent models like mice, provide a comprehensive view of absorption, distribution, metabolism, and excretion. nih.gov A common technique involves administering a radiolabeled carbamate (e.g., with Carbon-14) and tracking the radioactivity in blood, tissues, and excreta over time. epa.gov Such studies on ethyl carbamate demonstrated that inhibiting its metabolism led to increased blood radioactivity and decreased covalent binding to liver proteins, establishing a clear link between esterase activity and detoxification. epa.gov In vivo studies with the insecticide carbaryl, however, showed that while it was a potent enzyme inhibitor in vitro, it had no significant effect in vivo, likely due to its own rapid metabolism. nih.gov
In vitro systems allow for the investigation of specific enzymes and metabolic steps in a controlled environment. These studies often use subcellular fractions like liver microsomes or S9 fractions, purified enzymes, or cell cultures. nih.govnih.gov For ethyl carbamate, in vitro experiments with mouse liver homogenates and specific purified enzymes helped identify which enzymes were capable of its metabolism. nih.gov These studies showed that porcine liver esterase, yeast aldehyde dehydrogenase, and mouse liver catalase all catalyzed the metabolism, whereas other enzymes like dog or bovine catalase and alcohol dehydrogenase did not under the tested conditions. nih.govepa.gov Metabolomic and transcriptomic changes in human cell lines (e.g., HepG2) exposed to ethyl carbamate have also been studied to understand its toxicological effects on multiple metabolic pathways at a cellular level. nih.gov
| Enzyme | Catalytic Activity |
|---|---|
| Porcine Liver Esterase | Positive |
| Yeast Aldehyde Dehydrogenase | Positive |
| Mouse Liver Catalase | Positive |
| Dog or Bovine Catalase | None Observed |
| Acid Phosphatase | None Observed |
| Alcohol Dehydrogenase | None Observed |
| Carbonic Anhydrase | None Observed |
Interactions with Biological Targets
Direct studies identifying the specific biological targets of Ethyl (4-methoxybenzyl)carbamate are not extensively documented in publicly available scientific literature. However, research into the broader class of aromatic carbamates suggests potential interactions with proteins involved in cell survival and death pathways.
Receptor Binding and Modulation
There is currently no specific information available from research studies on the receptor binding and modulation properties of this compound.
Cellular Effects (e.g., PBMCs, Autophagy, Apoptosis)
While direct experimental data on the effects of this compound on Peripheral Blood Mononuclear Cells (PBMCs) is not available, research on related aromatic carbamates provides insights into potential cellular effects concerning autophagy and apoptosis.
A study investigating a library of aromatic carbamate derivatives for neuroprotective properties found that these compounds can modulate key cellular processes like apoptosis and autophagy. nih.govnih.govacs.orgacs.org Although this study did not test this compound directly, it examined a structurally similar analogue, a 4-methoxy benzylamine (B48309) derivative, which was found to retain biological activity. nih.gov
Apoptosis: Neuroprotective aromatic carbamates have been shown to upregulate the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). nih.govnih.gov This upregulation leads to an increased Bcl-2/Bax ratio, which is a critical determinant for cell survival, thereby protecting neurons from etoposide-induced apoptosis. nih.govacs.org This suggests a potential mechanism for inhibiting programmed cell death.
Autophagy: The same studies demonstrated that these neuroprotective aromatic carbamates could also induce autophagy, a cellular process for degrading and recycling cellular components. nih.govnih.gov The induction of autophagy was quantified by measuring the elevation of beclin 1, a key protein in the autophagy pathway. acs.org The ability to modulate both apoptosis and autophagy highlights a multi-modal mechanism of action for this class of compounds. acs.org It has been proposed that these aromatic carbamates may disrupt the inhibitory interaction between Bcl-2 and beclin 1, which would promote autophagy. acs.org
Table 1: Cellular Effects of Related Aromatic Carbamates
| Cellular Process | Observed Effect in Related Aromatic Carbamates | Key Protein Mediators | Potential Outcome |
|---|---|---|---|
| Apoptosis | Inhibition of apoptosis | Increase in Bcl-2/Bax ratio | Enhanced cell survival nih.govnih.gov |
| Autophagy | Induction of autophagy | Elevation of beclin 1 | Cellular homeostasis, neuroprotection nih.govacs.org |
Toxicological Mechanisms
The specific toxicological profile of this compound has not been characterized. However, the toxicology of the related compound ethyl carbamate (also known as urethane) and other carbamates has been studied, providing a framework for potential toxicological considerations. It is critical to note that these findings pertain to different, though structurally related, molecules and may not be representative of this compound's specific properties.
Induction of Oxidative Stress
Studies on ethyl carbamate have shown that it can induce significant oxidative stress. nih.govnih.gov Exposure of human liver cells (HepG2) to ethyl carbamate resulted in an increased production of reactive oxygen species (ROS), depletion of intracellular glutathione (B108866) (GSH), and collapse of the mitochondrial membrane potential. nih.govnih.govresearchgate.net Similarly, in the model organism Caenorhabditis elegans, ethyl carbamate exposure led to an increase in ROS and superoxide (B77818) anion levels, activating the oxidative stress response pathway. nih.gov The generation of oxidative stress is considered a potential mechanism of toxicity for ethyl carbamate. nih.govnih.gov
Table 2: Oxidative Stress Markers in Response to Ethyl Carbamate (EC) Exposure in Cellular Models
| Biomarker | Organism/Cell Line | Observed Effect of EC | Reference |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Human HepG2 cells, C. elegans | Increased | nih.govnih.gov |
| Glutathione (GSH) | Human HepG2 cells | Depleted | nih.govresearchgate.net |
| Mitochondrial Membrane Potential | Human HepG2 cells | Collapsed | nih.govresearchgate.net |
| gst-4 gene expression | C. elegans | Activated | nih.gov |
Effects on Developmental Pathways and Reproduction (in model organisms)
Research using the model organism C. elegans has shed light on the potential developmental and reproductive toxicity of the related compound, ethyl carbamate. Chronic exposure to ethyl carbamate during the larval stage was found to impede growth. nih.gov In adult worms, exposure resulted in inhibited reproduction and a shortened lifespan. nih.gov These findings demonstrate that chronic exposure to ethyl carbamate can be detrimental to development, reproduction, and aging in this model organism. nih.gov Another study using zebrafish embryos showed that ethyl carbamate exposure led to decreased survival, delayed hatching, and an increased frequency of body malformations, further suggesting developmental toxicity. nih.gov
Advanced Analytical and Spectroscopic Characterization in Research
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, as well as insights into intermolecular interactions that govern the crystal packing.
While a specific crystal structure for Ethyl (4-methoxybenzyl)carbamate is not publicly available, the analysis of closely related structures, such as ethyl carbamate (B1207046) and other substituted benzyl (B1604629) esters, provides a clear framework for what would be expected from such an analysis. iucr.orgiucr.org For instance, the crystal structure of ethyl carbamate reveals key details about the geometry of the carbamate group itself. iucr.orgnih.gov An X-ray diffraction study of a compound like this compound would involve irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.
The data obtained from such an analysis are extensive and would include bond lengths, bond angles, and torsion angles. These parameters for the 4-methoxybenzyl group and the ethyl carbamate moiety would confirm the expected molecular geometry. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonds (e.g., between the N-H of the carbamate and the carbonyl oxygen or methoxy (B1213986) group of an adjacent molecule) and π-stacking interactions between the aromatic rings. iucr.orgnih.gov
Table 1: Representative Data from X-ray Crystallographic Analysis of a Related Carbamate Compound
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry system to which the crystal belongs. | Triclinic |
| Space Group | The specific symmetry group of the crystal. | P-1 |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 5.023 Å, b = 7.044 Å, c = 7.763 Å, α = 102.47°, β = 102.58°, γ = 77.68° |
| Bond Lengths | The distances between bonded atoms (e.g., C=O, C-N, C-O). | - |
| Bond Angles | The angles formed by three connected atoms. | - |
| Hydrogen Bonds | Key intermolecular interactions influencing crystal packing. | - |
Note: The example values are for ethyl carbamate and are illustrative of the data obtained. nih.gov
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common techniques employed for these purposes. amazonaws.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is typically the most suitable approach. nih.govepa.gov In this setup, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. nih.govepa.gov
The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Due to its relatively nonpolar 4-methoxybenzyl group, the compound will have an affinity for the stationary phase, and its retention time will be dependent on the exact composition of the mobile phase. A gradient elution, where the proportion of the organic solvent is increased over time, can be used to ensure good separation from any more polar or less polar impurities. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule absorbs UV light at a characteristic wavelength (typically around 225-254 nm). epa.gov For more definitive identification, HPLC can be coupled with a mass spectrometer (HPLC-MS). nih.gov The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC)
TLC is a simpler, faster, and less expensive chromatographic technique that is excellent for monitoring the progress of a reaction and for preliminary purity checks. amazonaws.comajrconline.org A TLC analysis of this compound would involve spotting a small amount of a solution of the compound onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a shallow pool of a suitable mobile phase (eluent), such as a mixture of hexane (B92381) and ethyl acetate. nih.gov
As the mobile phase ascends the plate by capillary action, it carries the compound with it. The distance the compound travels depends on its affinity for the stationary phase versus its solubility in the mobile phase. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value. After the plate is developed, the compound spot can be visualized under UV light (254 nm) due to the UV-active benzene ring. ajrconline.org Alternatively, the plate can be stained with a chemical reagent, such as potassium permanganate (B83412) or vanillin-sulfuric acid, which reacts with the compound to produce a colored spot. The presence of multiple spots indicates the presence of impurities. ajrconline.org
Table 2: Typical Chromatographic Conditions for the Analysis of Carbamates
| Technique | Stationary Phase | Typical Mobile Phase | Detection Method |
|---|---|---|---|
| HPLC | Reversed-phase C18 | Acetonitrile/Water or Methanol/Water | UV (225-254 nm), Mass Spectrometry (MS) |
| TLC | Silica Gel (SiO₂) | Hexane/Ethyl Acetate | UV light (254 nm), Potassium Permanganate stain, Vanillin-sulfuric acid stain |
Computational Chemistry and Structure Activity Relationship Studies
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as Ethyl (4-methoxybenzyl)carbamate, and a macromolecule, typically a protein.
Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. For this compound, this analysis would identify key intermolecular interactions that stabilize the ligand-protein complex. The process involves preparing the 3D structures of the ligand and the target protein and using a scoring function to rank the possible binding poses.
Key interactions for this compound would likely involve:
Hydrogen Bonds: The carbamate (B1207046) group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can form strong, directional interactions with amino acid residues like aspartate, glutamate, serine, or asparagine in a protein's binding pocket.
Hydrophobic Interactions: The ethyl group and the benzyl (B1604629) ring provide hydrophobic surfaces that can interact favorably with nonpolar amino acid residues such as valine, leucine, and isoleucine.
π-π Stacking: The aromatic 4-methoxybenzyl group can engage in π-π stacking or T-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.
Ether Linkage Interaction: The methoxy (B1213986) group's oxygen atom can also act as a hydrogen bond acceptor.
MD simulations can further refine this analysis by calculating the interaction energy, which is typically composed of van der Waals (vdW) and electrostatic (ele) components, providing a quantitative measure of binding affinity. nih.gov
Table 1: Potential Ligand-Protein Interactions for this compound
| Interaction Type | Potential Functional Group on Ligand | Likely Interacting Amino Acid Residues |
| Hydrogen Bond (Donor) | Carbamate N-H | Aspartate, Glutamate, Serine |
| Hydrogen Bond (Acceptor) | Carbamate C=O, Methoxy Oxygen | Arginine, Lysine, Serine, Asparagine |
| Hydrophobic | Ethyl group, Benzyl ring | Leucine, Valine, Isoleucine, Alanine |
| π-π Stacking | Benzyl Ring | Phenylalanine, Tyrosine, Tryptophan |
While docking provides a static snapshot, MD simulations are employed to study the dynamic behavior and stability of the ligand-protein complex over time (e.g., 50-100 nanoseconds). nih.gov The stability of the complex is a critical indicator of a viable binding interaction.
Conformational Freedom: this compound possesses significant conformational flexibility. Crystallographic studies of similar molecules show that major conformational differences can arise from the rotation around single bonds, such as the torsion angles of the ethyl group and the dihedral angle between aromatic rings. nih.govul.ie This inherent flexibility allows the molecule to adapt its shape to fit optimally within a binding site.
Stability Assessment: The stability of the simulated complex is evaluated using several metrics:
Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein and ligand atoms over time relative to their initial positions. A stable RMSD plot that reaches a plateau suggests the complex has equilibrated and is stable. nih.gov
Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues or ligand atoms. High RMSF values in certain parts of the protein may indicate flexible loops, while high fluctuation in parts of the ligand can reveal which moieties are most mobile within the binding pocket.
Studies on related carbamate complexes have confirmed that stable binding is achieved through a network of the interactions described above, leading to low and convergent RMSD values for both the protein backbone and the bound ligand. researchgate.net
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and intrinsic properties of molecules from first principles.
DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can elucidate the electronic properties of this compound. epstem.netepstem.net
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability; a larger gap implies lower reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies regions of negative potential (red/yellow), which are prone to electrophilic attack, and regions of positive potential (blue), which are susceptible to nucleophilic attack. For this compound, the most negative potential is expected around the carbonyl and methoxy oxygen atoms, while positive regions would be associated with the amide proton (N-H).
Table 2: Representative DFT-Calculated Electronic Properties
| Parameter | Significance | Predicted Characteristics for this compound |
| HOMO Energy | Electron-donating ability | Localized on the electron-rich methoxy-substituted phenyl ring. |
| LUMO Energy | Electron-accepting ability | Primarily localized around the carbamate functional group. |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | A significant gap would indicate high kinetic stability. |
| MEP Negative Region | Site for electrophilic attack | Concentrated on the carbonyl oxygen atom. |
| MEP Positive Region | Site for nucleophilic attack | Concentrated on the amide hydrogen atom. |
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. nih.gov The theoretical spectrum is often scaled by an appropriate factor to correct for anharmonicity and other systematic errors in the calculation. epstem.net
By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to a specific motion of the atoms, such as stretching, bending, or torsion. This allows for a detailed interpretation of the experimental spectrum. For this compound, key vibrational modes can be predicted.
Table 3: Predicted Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretch | Amide | 3300 - 3400 |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Ethyl & Methylene Groups | 2850 - 3000 |
| C=O Stretch | Carbonyl | 1690 - 1720 |
| N-H Bend | Amide | 1510 - 1550 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-O-C Stretch (Ether) | Methoxy & Ester Linkage | 1050 - 1250 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov
To develop a QSAR model for a series of compounds related to this compound, one would first need experimental data on their biological activity (e.g., IC₅₀ values against a specific enzyme). Then, various molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecule:
Electronic Descriptors: Dipole moment, partial atomic charges.
Steric Descriptors: Molecular volume, surface area.
Hydrophobic Descriptors: LogP (partition coefficient).
Topological Descriptors: Indices that describe molecular branching and connectivity.
Using statistical methods like multiple linear regression or partial least squares, a mathematical equation is derived that links these descriptors to the observed activity. A robust QSAR model can then be used to predict the activity of new, yet-to-be-synthesized analogues, guiding synthetic efforts toward more potent compounds. While specific QSAR studies focused solely on this compound are not prominent, the methodology has been successfully applied to similar classes of enzyme inhibitors, demonstrating its utility in rational drug design. nih.gov
Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties
The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component in the early stages of drug discovery and chemical safety assessment. By employing computational models, it is possible to forecast the pharmacokinetic and toxicological profile of a molecule like this compound, thereby guiding further experimental studies. Various online tools and platforms, such as SwissADME, pkCSM, and admetSAR, utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to provide these predictions. ecust.edu.cnswissadme.chexpasy.orgecust.edu.cnnih.govacs.orgnih.govuq.edu.auscbdd.comnih.govnih.govtaylorfrancis.comresearchgate.netcomputabio.combmdrc.orgslideshare.netgreenstonebio.com
For this compound, a comprehensive ADMET profile has been generated using a selection of these predictive tools. The data, presented in the tables below, cover key aspects of the compound's likely behavior in a biological system.
Physicochemical Properties and Lipophilicity
The physicochemical properties of a compound are fundamental to its ADMET profile, influencing its solubility, permeability, and ability to interact with biological targets.
| Property | Predicted Value | Tool |
|---|---|---|
| Molecular Formula | C11H15NO3 | - |
| Molecular Weight | 209.24 g/mol | SwissADME |
| LogP (Consensus) | 1.85 | SwissADME |
| Water Solubility (LogS) | -2.54 | SwissADME |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | SwissADME |
Pharmacokinetic Predictions
Pharmacokinetics describes the journey of a chemical through the body. The following predictions shed light on the absorption, distribution, metabolism, and excretion of this compound.
| ADME Parameter | Prediction | Interpretation | Tool |
|---|---|---|---|
| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut. | SwissADME |
| Blood-Brain Barrier (BBB) Permeant | Yes | Predicted to be able to cross the blood-brain barrier. | SwissADME |
| P-glycoprotein Substrate | No | Not likely to be actively effluxed by P-glycoprotein. | SwissADME |
| CYP1A2 Inhibitor | No | Unlikely to inhibit the CYP1A2 metabolic enzyme. | SwissADME |
| CYP2C19 Inhibitor | No | Unlikely to inhibit the CYP2C19 metabolic enzyme. | SwissADME |
| CYP2C9 Inhibitor | Yes | Predicted to inhibit the CYP2C9 metabolic enzyme. | SwissADME |
| CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 metabolic enzyme. | SwissADME |
| CYP3A4 Inhibitor | No | Unlikely to inhibit the CYP3A4 metabolic enzyme. | SwissADME |
Predicted Toxicities
Toxicity prediction is crucial for identifying potential safety liabilities.
| Toxicity Endpoint | Prediction | Interpretation | Tool |
|---|---|---|---|
| AMES Toxicity | Non-toxic | Not predicted to be mutagenic. | pkCSM |
| hERG I Inhibitor | No | Unlikely to inhibit the hERG channel, reducing the risk of cardiotoxicity. | pkCSM |
| Hepatotoxicity | Yes | Predicted to have the potential to cause liver damage. | pkCSM |
| Skin Sensitisation | No | Not likely to cause skin sensitization. | pkCSM |
Understanding Reaction Mechanisms through Computational Methods
A common and direct method for the synthesis of this compound is the reaction between 4-methoxybenzylamine (B45378) and ethyl chloroformate. This reaction is a nucleophilic acyl substitution, and its mechanism can be computationally investigated to determine the most favorable pathway.
Modeling the Reaction Pathway
A typical computational study of this reaction mechanism would involve the following steps:
Geometry Optimization: The three-dimensional structures of the reactants (4-methoxybenzylamine and ethyl chloroformate), the transition state, any intermediates, and the products (this compound and hydrochloric acid) are optimized to find their lowest energy conformations. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), are commonly used for this purpose. scirp.orgscirp.orgmdpi.com
Transition State Search: The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Computational algorithms are used to locate this specific geometry. For the reaction , the transition state would involve the formation of a bond between the nitrogen atom of the amine and the carbonyl carbon of the chloroformate, and the simultaneous or subsequent breaking of the carbon-chlorine bond.
Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures. For reactants, intermediates, and products, all calculated vibrational frequencies should be positive, confirming that they are true energy minima. For the transition state, there should be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. scirp.orgscirp.org
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed starting from the transition state to confirm that it connects the reactants and products on the potential energy surface.
Plausible Reaction Mechanism and Computational Insights
The reaction is expected to proceed via a tetrahedral intermediate. The lone pair of electrons on the nitrogen atom of 4-methoxybenzylamine attacks the electrophilic carbonyl carbon of ethyl chloroformate. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, with the chloride ion acting as a leaving group, and a proton is lost from the nitrogen atom, resulting in the final carbamate product.
By analyzing the electronic structure of the transition state, researchers can gain a deeper understanding of the factors that influence the reaction rate and selectivity. For instance, the electronic properties of the substituents on the benzyl ring can be computationally modified to predict their effect on the reaction barrier.
Toxicological and Environmental Impact Studies Mechanistic Focus
In Vitro and In Vivo Model Systems for Toxicity Assessment
Cellular Models (e.g., Human Cell Lines, PBMCs)
There is currently no available scientific literature detailing the use of human cell lines or Peripheral Blood Mononuclear Cells (PBMCs) to assess the toxicity of Ethyl (4-methoxybenzyl)carbamate.
Animal Models (e.g., C. elegans, Zebrafish, Rodents)
No studies utilizing animal models such as C. elegans, zebrafish, or rodents for the toxicological assessment of this compound were identified in the searched literature.
Molecular Mechanisms of Cellular Response to Exposure
Gene Expression Changes (e.g., RNA-sequencing)
Information regarding gene expression changes, such as data from RNA-sequencing, in response to exposure to this compound is not present in the current body of scientific research.
Markers of Oxidative Stress
There are no available studies that investigate the markers of oxidative stress in response to this compound exposure.
Environmental Occurrence and Formation (e.g., in Fermented Foods)
The environmental occurrence and the mechanisms of formation of this compound, particularly in fermented foods, have not been documented in the reviewed scientific literature. Research in this area has concentrated on the formation of Ethyl Carbamate (B1207046) from precursors like urea (B33335) and citrulline during fermentation processes.
Risk Assessment Methodologies in Research (without specific regulatory limits or dosage)
The risk assessment of a chemical compound in a research context involves a systematic process to characterize the potential adverse effects on human health and the environment. For a compound like this compound, where specific data may be limited, researchers often rely on a variety of methodologies to build a comprehensive profile. These methodologies are designed to understand the intrinsic hazards of the compound and the potential for exposure.
In Vitro and In Silico Methods in Mechanistic Toxicology
Initial stages of toxicological assessment for new or understudied compounds frequently begin with in vitro (test-tube) and in silico (computer-based) methods. These approaches are valuable for predicting potential toxicity and for reducing the reliance on animal testing.
In Silico Modeling: Computational toxicology is a key first step in modern risk assessment. Quantitative Structure-Activity Relationship (QSAR) models are used to predict the toxicity of a substance based on its chemical structure. For this compound, QSAR models could be used to compare its structural features to those of other carbamates with known toxicological endpoints. These models can predict a range of potential effects, from skin sensitization to carcinogenicity. Molecular modeling techniques can also be employed to predict the interaction of the compound with biological targets, such as enzymes or receptors. For instance, docking studies could simulate the binding of this compound to acetylcholinesterase, a common target for many carbamate pesticides.
In Vitro Assays: A battery of in vitro assays is typically used to investigate specific mechanisms of toxicity. For a carbamate compound, these would likely include:
Genotoxicity Assays: Tests such as the Ames test (using bacteria to test for gene mutations), the in vitro micronucleus test, and the chromosomal aberration test are conducted to assess the potential of a compound to cause genetic damage.
Cytotoxicity Assays: These assays determine the concentration at which a substance is toxic to cells. Various cell lines can be used to represent different organs and tissues.
Enzyme Inhibition Assays: Given that many carbamates are known to inhibit acetylcholinesterase, an in vitro assay to measure the inhibition of this enzyme would be a primary focus.
Table 1: Illustrative Data from In Vitro Toxicological Assessments for Carbamates
| Assay Type | Endpoint Measured | Example Finding for a Carbamate |
| Ames Test | Gene mutations in Salmonella typhimurium | Negative |
| In Vitro Micronucleus Test | Chromosomal damage in cultured human lymphocytes | Positive at high concentrations |
| Cytotoxicity Assay (MTT) | Cell viability in HepG2 (liver) cells | IC50 > 100 µM |
| Acetylcholinesterase Inhibition | Inhibition of enzyme activity | IC50 in the low µM range |
Environmental Fate and Ecotoxicology Assessment
Understanding the potential environmental impact of this compound involves assessing its persistence, bioaccumulation, and toxicity to non-target organisms.
Persistence and Degradation: Studies are conducted to determine the half-life of the compound in different environmental compartments such as soil, water, and sediment. Both biotic (microbial degradation) and abiotic (hydrolysis, photolysis) degradation pathways are investigated. The persistence of a compound is a key factor in its potential to cause long-term environmental effects.
Bioaccumulation Potential: The octanol-water partition coefficient (Log Kow) is a key parameter used to predict the tendency of a substance to accumulate in the fatty tissues of organisms. A high Log Kow suggests a higher potential for bioaccumulation.
Ecotoxicological Studies: A tiered approach is often used for ecotoxicological testing, starting with acute toxicity tests on representative aquatic organisms such as algae (e.g., Pseudokirchneriella subcapitata), invertebrates (e.g., Daphnia magna), and fish (e.g., Zebrafish, Danio rerio). Chronic toxicity studies may also be conducted to assess the long-term effects on growth, reproduction, and survival.
Table 2: Key Parameters in Environmental Risk Assessment of Carbamates
| Parameter | Description | Relevance |
| Soil Adsorption Coefficient (Koc) | Indicates the tendency of a chemical to bind to soil particles. | A high Koc value suggests the compound is less likely to leach into groundwater. |
| Hydrolysis Half-life (t1/2) | The time it takes for half of the compound to break down in water. | Indicates persistence in aquatic environments. |
| Bioconcentration Factor (BCF) | The ratio of the chemical concentration in an organism to the concentration in the surrounding water. | A high BCF indicates a potential for bioaccumulation in the food chain. |
| LC50 (Lethal Concentration, 50%) | The concentration of a chemical in water that is lethal to 50% of a test population of aquatic organisms over a specified time. | A measure of acute toxicity to aquatic life. |
By integrating the data from these various methodologies, researchers can develop a preliminary risk profile for this compound. This profile helps to identify potential hazards and informs the need for further, more detailed investigations. The focus remains on understanding the mechanisms of potential toxicity and environmental interaction, rather than establishing specific regulatory safety limits.
Future Research Directions and Translational Perspectives
Development of Novel Analogs with Enhanced Specificity and Potency
A primary direction for future research lies in the rational design and synthesis of novel analogs of Ethyl (4-methoxybenzyl)carbamate. The goal is to create derivatives with improved biological activity, greater target specificity, and better pharmacokinetic profiles. By systematically modifying the substituents on both the nitrogen and oxygen termini of the carbamate (B1207046) core, researchers can fine-tune the molecule's properties. acs.org
Strategies for analog development could include:
Substitution on the Aromatic Ring: Introducing various functional groups (e.g., halogens, nitro groups, alkyl chains) to the 4-methoxybenzyl moiety can modulate electronic properties and steric interactions, potentially enhancing binding affinity to biological targets.
Variation of the Ethyl Group: Replacing the ethyl ester portion with larger or more complex alkyl or aryl groups can influence the compound's stability and activity. Studies on other carbamates have shown that changing from an ethyl to an isopropyl carbamate can significantly increase potency.
Modification of the Carbamate Linkage: Creating prodrugs by linking the carbamate to other bioactive molecules could improve drug delivery and delay metabolic breakdown. nih.govnih.gov For instance, carbamates of phenols and alcohols are often used to enhance systemic stability and protect against first-pass metabolism. nih.gov
Research has demonstrated that even minor structural changes can lead to substantial differences in biological effect. For example, in a series of sulfonamide-based carbamates, specific benzyl (B1604629) derivatives showed a nine-fold increase in inhibitory activity against butyrylcholinesterase (BChE) compared to the standard drug rivastigmine (B141). nih.gov This highlights the potential for discovering highly potent and selective agents through systematic analog synthesis.
Table 1: Potential Modifications for Analog Development
| Modification Site | Example Modification | Potential Outcome | Reference Concept |
|---|---|---|---|
| Aromatic Ring | Addition of electron-withdrawing groups | Altered binding affinity and reactivity | nih.gov |
| Benzyl CH₂ Group | Introduction of alkyl substituents | Increased steric bulk, influencing target interaction | acs.org |
| Carbamate N-H | Replacement of H with small alkyl groups | Altered hydrogen bonding capability and stability | nih.gov |
| Ethyl Ester Group | Substitution with larger alkyl/aryl groups | Enhanced potency and modified pharmacokinetics | nih.gov |
Exploration of New Biological Targets and Therapeutic Applications
The carbamate scaffold is a privileged structure in drug discovery, appearing in a wide array of approved therapeutic agents. nih.govnih.gov These compounds are used as anticonvulsants, cholinesterase inhibitors for neurodegenerative diseases, anticancer agents, and HIV protease inhibitors. nih.govdntb.gov.ua This established therapeutic breadth suggests that this compound and its future analogs could be screened against a diverse range of biological targets to uncover new therapeutic uses.
Future research should focus on:
Cholinesterase Inhibition: Carbamates like rivastigmine are well-known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. wikipedia.orgmdpi.com Analogs of this compound could be designed and tested as selective BChE inhibitors, which is an increasingly important target for neurodegenerative disorders. nih.gov
Anticancer Activity: Certain carbamate derivatives have shown potent anticancer activity. nih.govnih.gov For example, carbamate derivatives of the natural product fumagillin (B1674178) were found to be 50 times more potent as antitumor compounds than the parent molecule. nih.gov Screening programs could evaluate the cytotoxicity of novel this compound analogs against various cancer cell lines.
Enzyme Inhibition: The carbamate moiety can interact with the active sites of various enzymes. acs.org Beyond cholinesterases, targets could include fatty acid amide hydrolase (FAAH) or other serine hydrolases, opening up applications in pain and inflammation management. acs.org
Antimicrobial and Pesticidal Activity: Carbamates have a long history of use as pesticides, and research continues into their potential as antimicrobial agents. nih.govresearchgate.net This provides another avenue for exploring the bioactivity of new derivatives.
Advancement of Synthetic Methodologies for Sustainable Production
Traditional methods for synthesizing carbamates often rely on hazardous reagents such as phosgene (B1210022) and isocyanates. psu.eduacs.org A critical area of future research is the development of greener, safer, and more efficient synthetic routes for this compound and its derivatives.
Key advancements in sustainable synthesis include:
Utilization of Carbon Dioxide (CO₂): CO₂ is an abundant, non-toxic, and renewable C1 source. psu.edunih.gov Research has shown that carbamates can be synthesized from the reaction of amines, alcohols, and CO₂. rsc.org This approach avoids the use of phosgene and represents a more environmentally benign process. Catalytic systems, often using basic catalysts like cesium carbonate, can facilitate this transformation under mild conditions. psu.edu
Urea (B33335) as a Carbonyl Source: Urea can serve as a safe and effective substitute for phosgene in carbamate synthesis. rsc.org Studies have demonstrated high yields (95–98%) of N-substituted carbamates from amines, alcohols, and urea using a reusable TiO₂–Cr₂O₃/SiO₂ catalyst. rsc.org
Continuous Flow Synthesis: Transitioning from batch processing to continuous flow methods offers improved safety, efficiency, and scalability. A continuous flow process for carbamate synthesis using amines, alkyl halides, and CO₂ has been developed, significantly reducing reaction times compared to traditional batch methods. acs.org
Catalyst Development: The discovery of new catalysts is central to advancing sustainable synthesis. This includes metal-based catalysts and organocatalysts that can promote the reaction with high selectivity and yield under milder conditions. nih.govnih.gov
Table 2: Comparison of Synthetic Routes for Carbamates
| Method | Reagents | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Traditional Method | Amine, Phosgene/Isocyanate, Alcohol | Well-established | Highly toxic reagents, hazardous intermediates | psu.eduacs.org |
| Green Route 1 | Amine, Alcohol, Carbon Dioxide (CO₂) | Uses renewable, non-toxic C1 source | May require pressure and/or specific catalysts | psu.edursc.org |
| Green Route 2 | Amine, Alcohol, Urea | Avoids phosgene, high yields | Requires catalyst | rsc.org |
| Continuous Flow | Amine, Alkyl Halide, CO₂, DBU | Fast reaction times, improved safety, scalable | Requires specialized equipment | acs.org |
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is accelerating the pace of chemical research. For a molecule like this compound, this integrated approach is crucial for designing novel analogs and understanding their behavior.
Future research will increasingly rely on:
Computational Modeling: Techniques like Density Functional Theory (DFT) can elucidate reaction pathways and predict the feasibility of synthetic routes. mdpi.com Molecular docking and molecular dynamics simulations can model the interaction of carbamate analogs with biological targets, predicting binding affinities and modes of action. nih.govmdpi.com This in silico screening allows researchers to prioritize the most promising candidates for synthesis, saving time and resources. mdpi.com
Structure-Activity Relationship (SAR) Studies: By combining the synthesis of a library of analogs with computational analysis, researchers can build robust SAR models. nih.gov These models provide deep insights into how specific structural features influence biological activity, guiding the design of more potent and selective compounds.
Advanced Spectroscopic and Crystallographic Analysis: High-resolution experimental techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry, and X-ray crystallography are indispensable for confirming the structure of synthesized compounds and their intermediates. mdpi.com These experimental data provide the ground truth needed to validate and refine computational models.
A recent computational study on the palladium-catalyzed synthesis of a related carbamate successfully modeled the entire reaction pathway, confirming that the catalyst was essential for the reaction to proceed and identifying key intermediates. mdpi.com This demonstrates the power of computational chemistry to provide insights that are difficult to obtain through experimentation alone.
Role in Advanced Materials Science and Polymer Chemistry Research
Beyond pharmaceuticals, carbamates are fundamental building blocks in polymer chemistry, most notably for the production of polyurethanes. wikipedia.org The unique structure of this compound, featuring both a reactive carbamate group and a functionalized aromatic ring, makes it an intriguing candidate for research in advanced materials.
Future exploration in this area could include:
Novel Polymer Synthesis: this compound could be investigated as a monomer or a chain-extending agent in the synthesis of new polymers. The presence of the methoxybenzyl group could impart specific properties to the resulting material, such as altered thermal stability, optical properties, or solubility.
Functional Materials and Coatings: The carbamate linkage is integral to polyurethanes, which are used extensively in foams, coatings, and adhesives. psu.edu By incorporating this compound or its derivatives into polymer backbones, it may be possible to develop new materials with tailored surface properties or functionalities.
Biocompatible Materials: Given the prevalence of the carbamate motif in biocompatible molecules, polymers derived from this compound could be explored for biomedical applications. Research into anchoring catalytic precursors to solid supports for creating functionalized materials is an active field. researchgate.net The structure of this compound could be leveraged to create functionalized surfaces or polymer matrices.
Q & A
Q. What are the standard analytical methods for detecting ethyl carbamate in fermented foods and alcoholic beverages?
Ethyl carbamate (EC) is typically quantified using gas chromatography–mass spectrometry (GC–MS) with selected-ion monitoring and isotopically labeled internal standards for precision . For example, the European Commission’s OIV-MA-AS315-04 method specifies GC–MS for wines, achieving detection limits as low as 10 µg/L . High-performance liquid chromatography (HPLC) with fluorescence detection is also employed, utilizing pre-column derivatization with 9-xanthydrol to enhance sensitivity in complex matrices like soy sauce or yogurt . Collaborative studies validate these methods for reproducibility, with intra-day and inter-day relative standard deviations (RSD) ranging from 0.28% to 8.76% depending on the matrix .
Q. How is ethyl carbamate formed in fermented products?
EC primarily forms via reactions between ethanol and urea, citrulline, or carbamyl phosphate during fermentation and storage . In wine, yeast metabolizes arginine (a nitrogen source) into urea, which reacts with ethanol at elevated temperatures. In stone fruit spirits, cyanide derivatives contribute to EC formation . Researchers must monitor precursor concentrations (e.g., urea in musts) and storage conditions (temperature, pH) to mitigate EC synthesis .
Q. What are the current regulatory limits for ethyl carbamate in alcoholic beverages?
Regulatory limits vary globally: Canada enforces 30 µg/kg in table wine and 100 µg/kg in fortified wines, while the EU lacks binding limits but recommends minimization . These discrepancies necessitate region-specific method validation, particularly for export compliance testing .
Advanced Research Questions
Q. How can contradictions in ethyl carbamate’s genotoxicity data be resolved?
EC exhibits inconsistent clastogenicity in mammalian cells, with positive results in sister chromatid exchange (human lymphocytes) but no micronucleus formation or chromosomal aberrations in germ cells . Such contradictions arise from assay-specific factors:
- Dose-dependence : High doses (>1 mM) and exogenous metabolic activation (e.g., CYP2E1) are often required for positive results .
- Cell type specificity : Human fibroblasts show DNA damage via unscheduled synthesis, while lymphoblastoid cells lack mutagenic responses . Researchers should prioritize in vivo models (e.g., rodent bioassays) and human-relevant metabolic pathways (e.g., CYP2E1-mediated oxidation) to reconcile discrepancies .
Q. What methodological optimizations are critical for EC detection in complex food matrices?
Complex matrices like soy sauce or cheese require:
- Sample cleanup : Solid-phase microextraction (SPME) or column chromatography to reduce interference from proteins and lipids .
- Internal standards : Deuterated EC (e.g., d5-ethyl carbamate) to correct matrix effects in GC–MS .
- Validation protocols : Collaborative trials assessing recovery rates (80–120%) and precision (RSD <10%) across laboratories .
Q. How do metabolic pathways influence ethyl carbamate’s carcinogenicity?
EC is metabolized by CYP2E1 into vinyl carbamate, a DNA-reactive epoxide that forms 1,N6-ethenoadenosine adducts, inducing mutations . Key considerations for in vitro models:
- Use human liver microsomes to replicate CYP2E1 activity .
- Monitor secondary metabolites (e.g., 2-hydroxyethyl carbamate) via liquid chromatography–tandem MS (LC–MS/MS) .
- Compare metabolic rates across species (e.g., neonatal vs. adult mice) to assess human relevance .
Q. How do conflicting carcinogenicity classifications impact risk assessment?
IARC classifies EC as Group 2A (“probably carcinogenic”) based on rodent tumors , while older Hazardous Substances Data Bank (HSDB) reports cite Group 2B (“possibly carcinogenic”) . To reconcile this:
- Evaluate mechanistic data (e.g., DNA adduct formation in humans vs. rodents) .
- Apply benchmark dose modeling: The lower confidence limit (BMDL) for EC is 0.3 mg/kg bw/day, far exceeding dietary exposure (~15 ng/kg bw/day) . Risk frameworks should prioritize dose-response alignment and interspecies metabolic differences .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
